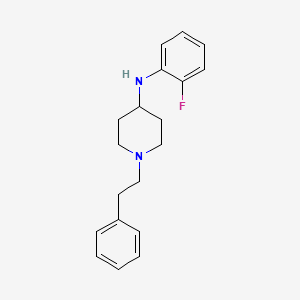

N-(2-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2/c20-18-8-4-5-9-19(18)21-17-11-14-22(15-12-17)13-10-16-6-2-1-3-7-16/h1-9,17,21H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNLGTOLOUTCPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC=CC=C2F)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501037051 | |

| Record name | Despropionyl o-fluorofentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864422-91-3 | |

| Record name | Despropionyl o-fluorofentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Despropionyl ortho-Fluorofentanyl involves the reaction of 2-fluoroaniline with 1-(2-phenylethyl)-4-piperidone under specific conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the reaction . The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of Despropionyl ortho-Fluorofentanyl follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for research and forensic applications .

Chemical Reactions Analysis

Types of Reactions: Despropionyl ortho-Fluorofentanyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to secondary amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

Oxidation: N-oxides of Despropionyl ortho-Fluorofentanyl.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Opioid Activity

As a fentanyl analog, N-(2-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine exhibits significant opioid receptor activity. Research indicates that modifications in the piperidine ring and phenethyl moiety enhance receptor binding affinity, which is critical for its analgesic effects . The compound's structure allows it to fit into the hydrophobic cavity of the μ-opioid receptor, making it potentially more potent than non-modified analogs .

Potency and Efficacy

Studies have shown that fentanyl analogs can vary significantly in potency. For instance, some derivatives have been associated with severe toxicity and fatalities due to their high potency compared to traditional opioids like morphine . The specific compound has not been extensively studied in clinical settings; however, its structural similarities to known potent opioids suggest a high risk of abuse and overdose.

Metabolic Pathways

Understanding the metabolism of this compound is crucial for assessing its pharmacokinetics and potential toxicity. The principal metabolic pathway involves hepatic cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which facilitate N-dealkylation processes . This metabolic route is common among many synthetic opioids and can lead to the formation of both active and inactive metabolites.

Case Studies on Toxicity

Several case studies have documented instances of overdose linked to fentanyl analogs, including those structurally similar to this compound. For example, a review highlighted the increasing prevalence of synthetic opioids in overdose cases across various demographics . The rapid onset of action and high potency contribute to the risk factors associated with their use.

Pain Management

Research into fentanyl analogs has primarily focused on their potential applications in pain management. Given their potency, these compounds could be beneficial for patients requiring strong analgesics. However, due to their high risk of addiction and overdose, careful consideration is necessary when exploring clinical applications .

Substance Abuse Studies

The rise of novel synthetic opioids has prompted extensive research into their patterns of use and associated risks. Studies have shown that compounds like this compound are often encountered in illicit drug markets, leading to increased rates of substance abuse disorders . Understanding these dynamics is essential for developing effective public health strategies.

Mechanism of Action

Despropionyl ortho-Fluorofentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects. The molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to the inhibition of adenylate cyclase activity and the modulation of ion channel conductance .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Core

The compound’s pharmacological profile is influenced by substituents on the piperidine ring and aromatic groups. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparisons

Impact of Halogen Substitution

- Fluorine vs. Chlorine/Bromine : The 2-fluorophenyl group in the target compound increases electronegativity and enhances receptor binding compared to chlorine or bromine analogs (e.g., 1-benzyl-N-[(4-chlorophenyl)methyl]piperidin-4-amine) .

- Methoxy vs. Fluoro : Methoxy groups (e.g., in 4-methoxyphenyl analogs) reduce lipophilicity and may decrease blood-brain barrier penetration compared to fluorine .

Functional Group Modifications

- Amide vs.

- Trifluoromethyl Additions : Compounds with trifluoromethyl groups (e.g., 1-(2-Fluoro-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine) exhibit higher molecular weights and altered receptor interactions due to steric and electronic effects .

Pharmacological and Chemical Implications

Receptor Binding and Selectivity

The 2-fluorophenyl group in the target compound may enhance μ-opioid receptor binding compared to non-halogenated analogs like 4-ANPP, as seen in fentanyl derivatives . However, trifluoromethyl-substituted analogs (e.g., ) could exhibit off-target effects due to bulkier substituents.

Metabolic Stability

Fluorine’s resistance to oxidative metabolism may prolong the half-life of N-(2-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine compared to methoxy or chlorine analogs .

Toxicity and Abuse Potential

As a structural analog of fentanyl precursors, this compound may carry risks of opioid-like toxicity and abuse liability, necessitating rigorous pharmacological evaluation .

Biological Activity

N-(2-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine is a synthetic compound belonging to the class of piperidine derivatives, which have garnered attention due to their potential biological activities, particularly in relation to opioid receptors. This article reviews the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 2-fluorophenyl group and a 2-phenylethyl moiety. This structural configuration is significant for its interaction with opioid receptors, particularly the mu-opioid receptor (MOR), which is known to mediate analgesic effects.

Opioid Receptor Affinity

Research indicates that compounds similar to this compound exhibit high affinity for the mu-opioid receptor. Studies have shown that modifications at the piperidine nitrogen enhance receptor binding affinity compared to non-substituted or differently substituted analogs . The affinity for MOR is crucial as it correlates with the analgesic potency of the compound.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent agonistic activity at the mu-opioid receptor. For instance, it has been reported to have an IC50 value comparable to other known opioids, suggesting significant analgesic potential .

Metabolic Pathways

The metabolism of this compound primarily occurs in the liver through cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. The metabolic pathways include:

- N-dealkylation : This is a major pathway where the piperidine ring undergoes dealkylation, leading to various metabolites.

- Hydroxylation : Hydroxylation can occur at multiple positions on the piperidine and phenyl rings, producing bioactive metabolites .

The metabolic profile suggests that while some metabolites may retain activity, the majority are likely inactive and excreted through urine and feces.

Toxicological Reports

Several case studies have documented severe intoxications associated with fentanyl analogs, including those structurally related to this compound. Reports indicate that these compounds can lead to respiratory depression and overdose fatalities, particularly when combined with other depressants .

Clinical Applications

Despite their risks, compounds like this compound may offer therapeutic benefits in pain management. Ongoing research aims to balance efficacy with safety profiles, exploring formulations that minimize abuse potential while maximizing analgesic effects.

Comparative Analysis of Related Compounds

| Compound Name | Mu Receptor Affinity | Potency (IC50) | Metabolic Pathways |

|---|---|---|---|

| This compound | High | Comparable to morphine | N-dealkylation, Hydroxylation |

| Fentanyl | Very High | 9.45 ± 4.05 × 10^(-9) M | Extensive hepatic metabolism |

| Morphine | Moderate | 3.31 ± 0.94 × 10^(-8) M | Glucuronidation |

Q & A

Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine, and what analytical techniques validate its purity?

The synthesis of this compound typically involves alkylation or reductive amination reactions. For example, piperidine derivatives can be functionalized via reaction with 2-fluoroaniline and phenethyl halides under basic conditions (e.g., potassium carbonate in acetonitrile) . Post-synthesis purification often employs column chromatography or recrystallization. Analytical validation includes:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and molecular integrity.

- Mass Spectrometry (MS) : For molecular weight verification (expected m/z ~ 294.4 g/mol based on C₁₉H₂₁FN₂) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade compounds) .

Q. How does the structural configuration of this compound influence its physicochemical properties?

The fluorophenyl and phenethyl groups introduce steric and electronic effects. The ortho-fluorine substituent increases lipophilicity (logP ~3.5 predicted), enhancing blood-brain barrier permeability. The piperidine ring’s chair conformation stabilizes interactions with planar biological targets (e.g., opioid receptors). Dihedral angles between the fluorophenyl and piperidine moieties (e.g., ~12–86°) affect binding pocket compatibility .

Advanced Research Questions

Q. What in vitro assays are utilized to assess μ-opioid receptor binding affinity, and how do results compare to fentanyl analogs?

Competitive radioligand binding assays using [³H]-DAMGO or [³H]-naloxone are standard. Membrane preparations from transfected HEK-293 cells expressing μ-opioid receptors are incubated with the compound (0.1 nM–10 μM range). IC₅₀ values are calculated and compared to fentanyl. Structural analogs like depropionylfentanyl (CAS 21409-26-7) show 10–100× lower affinity than fentanyl due to the absence of a propanamide group . For this compound, fluorination at the ortho position may alter steric hindrance, impacting Ki values .

Q. How do substituent variations at the phenyl and piperidine rings affect pharmacokinetics?

- Phenyl Ring Modifications : Introducing electron-withdrawing groups (e.g., -F) increases metabolic stability by reducing cytochrome P450 oxidation. The ortho-fluorine in this compound slows hepatic clearance compared to non-fluorinated analogs .

- Piperidine Modifications : N-phenethyl substitution enhances μ-opioid receptor selectivity over δ and κ subtypes. Replacing phenethyl with smaller groups (e.g., methyl) reduces binding potency by ~50% .

Q. What advanced spectroscopic methods detect this compound in biological matrices?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatization with BSTFA enhances volatility for low-concentration detection (LOQ ~0.1 ng/mL) .

- X-ray Crystallography : Resolves structural details (e.g., bond lengths, angles) to confirm synthetic accuracy .

- Electrochemical Sensors : Screen for redox-active functional groups (e.g., amine oxidation at +0.8 V vs. Ag/AgCl) .

Q. Under which international regulations is this compound listed, and what compliance measures are required for research?

It is classified as a controlled substance under the 1961 UN Single Convention on Narcotic Drugs (Schedule I) due to structural similarity to fentanyl analogs like ocfentanil (CAS 101343-69-5) . Researchers must:

- Obtain DEA/FDA licenses for synthesis and handling.

- Adhere to strict inventory tracking (21 CFR §1304).

- Submit annual reports detailing usage quantities and disposal methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.